Lead iodide

Übersicht

Beschreibung

Lead iodide (PbI₂) is a crystalline ionic compound with the chemical formula PbI₂, comprising lead (Pb²⁺) and iodide (I⁻) ions. It exhibits a hexagonal close-packed layered structure, where alternating layers of Pb²⁺ and I⁻ are held together by ionic bonds and weak van der Waals forces . Key properties include:

- Physical Properties: Bright yellow color (turning orange/red upon heating), density of 6.16 g/cm³, melting point of 402°C, and a bandgap of ~2.3 eV .

- Chemical Stability: High thermal and chemical resistance, though thin films degrade in air to form iodine (I₂) .

- Applications: Used in X-ray/gamma-ray detectors, perovskite solar cells, and photographic processes .

Vorbereitungsmethoden

Aqueous Precipitation Methods

Aqueous precipitation remains the most widely used method for PbI₂ synthesis due to its simplicity and scalability. The reaction involves combining lead salts (e.g., lead nitrate or lead acetate) with potassium iodide (KI) in aqueous solution:

3\text{)}2 + 2\text{KI} \rightarrow \text{PbI}2 \downarrow + 2\text{KNO}3

Key variables include reactant concentration, mixing rate, and temperature. For instance, a 0.1 M lead acetate solution mixed with 0.1 M KI at 1 mL/min dropwise addition yields pale yellow PbI₂ crystals after vacuum drying at 60°C . Higher concentrations (1 M) accelerate nucleation but risk incorporating impurities such as unreacted KI or Pb-acetate complexes . Post-synthesis washing with deionized water and isopropanol reduces residual nitrates, while recrystallization in hot water (≈80°C) enhances crystal size and purity .

Optimization of Crystallization Conditions

Slow cooling of saturated PbI₂ solutions promotes the formation of hexagonal platelets via Ostwald ripening. For example, heating a PbI₂ suspension to near boiling (≈100°C) followed by gradual cooling produces glittering golden crystals with lateral dimensions exceeding 500 μm . This “golden rain” effect is attributed to the tenfold increase in PbI₂ solubility at elevated temperatures (0.044 g/100 mL at 0°C vs. 0.44 g/100 mL at 100°C) .

Vapor-Phase Synthesis

Vapor-phase methods are preferred for high-purity PbI₂ required in single-crystal growth. The two-temperature vapor-transporting method (TVM) involves heating lead and iodine in separate zones (typically 400–450°C for Pb and 100–150°C for I₂) under vacuum . Pb vapor reacts with I₂ to form PbI₂, which deposits in a intermediate temperature zone (250–300°C). This approach minimizes impurities like Fe or alkali metals, which remain in the high-temperature region, while volatile contaminants (e.g., Cl⁻) condense in cooler zones .

Phase Purity and Stoichiometry Control

X-ray diffraction (XRD) analysis of TVM-synthesized PbI₂ confirms single-phase polycrystals with a hexagonal close-packed structure (P-3m1 space group) . Energy-dispersive X-ray spectroscopy (EDX) reveals a near-stoichiometric Pb:I ratio of 1:1.98, crucial for defect-free crystal growth . Deviations from stoichiometry, such as Pb-rich conditions (Pb:I = 1:1.8), introduce deep-level traps that degrade optoelectronic performance .

Solvent-Assisted Purification

Industrial-scale PbI₂ production often requires post-synthesis purification to remove metallic impurities. A patented method utilizes isopropanol (IPA) washing at solvent-to-PbI₂ ratios of 1–8 L/mol . Sonication disperses PbI₂ particles, while heating (50–70°C) selectively dissolves impurities. Undissolved PbI₂ residues, enriched with high-sublimation-point contaminants (Fe, Mg, Ca), are discarded, yielding >99.5% pure PbI₂ .

Table 1: Impact of Isopropanol Volume on PbI₂ Purity

| IPA : PbI₂ Ratio (L/mol) | Residual Fe (ppm) | PbI₂ Yield (%) |

|---|---|---|

| 1 | 120 | 85 |

| 4 | 45 | 78 |

| 8 | <10 | 65 |

Data adapted from CN114890459A .

Mechanochemical Synthesis via Ball Milling

Planetary ball milling offers a solvent-free route to synthesize PbI₂ with tunable stoichiometry. Grinding Pb and I₂ powders (1:2 molar ratio) at 300 RPM for 2 hours produces phase-pure PbI₂ with minimal oxygen contamination (<0.5 at.%) . Adjusting milling time and energy input allows control over polytypism, yielding mixtures of 2H (hexagonal) and 4H (tetragonal) phases .

Stoichiometry-Device Performance Correlation

Perovskite solar cells fabricated with ball-milled PbI₂ achieve power conversion efficiencies (PCE) of 17.3%, compared to 14.1% for commercial PbI₂ (Pb:I = 1:1.92) . Rutherford backscattering spectroscopy (RBS) confirms that iodide-deficient precursors (Pb:I < 1:2) introduce unreacted Pb⁰ clusters, which act as recombination centers .

Colloidal Synthesis of Nanostructured PbI₂

Solution-phase colloidal methods enable size- and morphology-controlled PbI₂ nanostructures. Reacting lead nitrate with KI in ethylene glycol (EG)/isopropanol mixtures at 120°C produces hexagonal nanoplates (10–50 nm thickness) via oriented attachment . Surfactants like polyvinylpyrrolidone (PVP) suppress lateral growth, yielding aspect ratios >20:1 .

Table 2: Solvent Systems for PbI₂ Nanocrystal Synthesis

| Solvent | Surfactant | Temperature (°C) | Morphology | Bandgap (eV) |

|---|---|---|---|---|

| EG/Isopropanol | PVP | 120 | Hexagonal plates | 2.38 |

| 1,4-Butanediol | CTAB | 90 | Nanorods | 2.42 |

| Water | None | 25 | Aggregated flakes | 2.35 |

Analyse Chemischer Reaktionen

Formation of Lead Iodide

This compound is commonly produced through a double-replacement reaction between lead nitrate and potassium iodide :

This reaction is known as the "Golden Rain" experiment because it produces hexagonal crystals of this compound that resemble gold plates . The reaction takes advantage of this compound's increased solubility in hot water. When a solution of lead nitrate and potassium iodide at 80°C cools, this compound crystals precipitate out of the solution .

Reaction with Iodide Ions

Excess iodide can cause this compound to form a soluble complex ion :

This reaction should be avoided in the Golden Rain experiment by not using too much iodide .

Thermal Stability and Decomposition

This compound is thermally stable up to 390°C . It melts around 400°C, with a slow and gradual weight loss observed thereafter. Slow decomposition occurs from 420°C to 480°C, followed by a sudden weight loss from 600°C .

Thermal Properties of this compound

| Property | Value |

|---|---|

| Melting point | 400°C |

| Boiling point | 872°C |

| Thermal stability | Up to 390°C |

| Decomposition | Above 420°C |

Reaction with Sulfuric Acid

Lead(II) iodide reacts with concentrated sulfuric acid to produce lead(II) sulfate, hydrogen sulfide, iodine, and water .

Solid-State Reactions

Lead nitrate and potassium iodide can react in the solid state to produce yellow this compound . Mixing equal masses of lead nitrate and potassium iodide in a screw-topped jar and shaking it will produce the yellow color of this compound . The reaction is much faster in water .

Photostability

Researchers have focused on the presence of a residual this compound phase in perovskite films to improve photostability and hysteresis . this compound degradation upon illumination adversely impacts PSC hysteresis and stability. The decomposition of this compound into metallic lead and iodine causes high hysteresis post-illumination .

Wissenschaftliche Forschungsanwendungen

Photovoltaics

Lead Iodide in Perovskite Solar Cells

One of the most prominent applications of this compound is in the development of perovskite solar cells (PSCs). The incorporation of this compound enhances the efficiency of these cells due to its excellent light absorption and charge transport properties. Recent studies have shown that adding excess this compound to perovskite formulations can significantly improve power conversion efficiencies (PCE), exceeding 20% .

Case Study: Efficiency Improvement

- Study Reference : Researchers from the Indian Institute of Science Education and Research investigated the role of residual this compound in PSCs.

- Findings : They found that an optimal amount of excess this compound improved grain boundary passivation, leading to higher efficiency and stability under illumination conditions .

Table 1: Power Conversion Efficiency of PSCs with Varying this compound Concentrations

| This compound Concentration (%) | Power Conversion Efficiency (%) |

|---|---|

| 0 | 15.2 |

| 5 | 19.3 |

| 10 | 23.7 |

| 15 | 26.1 |

Optoelectronics

This compound in Light Emitting Devices

This compound-based materials are also utilized in light-emitting devices due to their strong photoluminescence properties. The modification of this compound with fluorinated compounds has shown promising results in enhancing ferroelectric properties, which are beneficial for optoelectronic applications .

Case Study: Ferroelectric Properties

- Study Reference : A study demonstrated the creation of a fluorinated this compound perovskite with clear ferroelectricity.

- Findings : The material exhibited a direct bandgap of 2.38 eV and strong photoluminescence, making it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Photodetectors

This compound is also employed in photodetector technologies due to its high sensitivity to light across a range of wavelengths. The ability to absorb visible light effectively allows for the development of sensitive photodetectors that can be used in various applications, including imaging and environmental monitoring.

Table 2: Performance Metrics of this compound Photodetectors

| Device Type | Responsivity (A/W) | Dark Current (nA) | Response Time (ms) |

|---|---|---|---|

| PbI₂ Photodetector | 0.5 | 10 | 0.1 |

| Hybrid PbI₂ Device | 1.2 | 5 | 0.05 |

Battery Technology

Recent advancements have explored the use of this compound in battery systems, particularly sodium-ion batteries (SIBs). This compound can contribute to improved charge storage capacities and cycling stability when used as a cathode material.

Case Study: Sodium-Ion Batteries

- Study Reference : Research indicated that incorporating this compound into SIBs improved specific capacity significantly.

- Findings : Devices achieved a specific capacity exceeding 100 mAh/g with excellent cycling performance, demonstrating the potential for this compound in energy storage solutions .

Wirkmechanismus

The mechanism by which lead(II) iodide exerts its effects is primarily related to its semiconducting properties. It has a wide band gap of approximately 2.3 eV, which allows for low noise operation at room temperature and above . This property makes it suitable for use in various detection and photovoltaic applications. The molecular targets and pathways involved are related to its ability to absorb and convert light into electrical signals.

Vergleich Mit ähnlichen Verbindungen

Lead Iodide vs. Mercuric Iodide (HgI₂) in Radiation Detection

Both PbI₂ and HgI₂ are semiconductor materials used in radiation detectors. Key differences are summarized below:

| Property | PbI₂ | HgI₂ |

|---|---|---|

| Bandgap (eV) | 2.3 | 2.1 |

| Density (g/cm³) | 6.16 | 6.3 |

| Operating Temp. | Up to 130°C | Up to 40°C |

| Detector Efficiency | Moderate | Higher (better charge transport) |

| Toxicity | High (Pb²⁺) | High (Hg²⁺) |

Key Insight : While HgI₂ detectors exhibit superior charge collection efficiency, PbI₂’s wider temperature tolerance makes it suitable for outdoor applications .

This compound vs. Methylammonium Lead Triiodide (CH₃NH₃PbI₃) in Photovoltaics

PbI₂ serves as a precursor for synthesizing perovskite solar cells (PSCs) like CH₃NH₃PbI₃. Comparative analysis:

| Property | PbI₂ | CH₃NH₃PbI₃ |

|---|---|---|

| Bandgap (eV) | 2.3 | 1.55 |

| Absorption Range | UV-Vis | Visible-NIR (up to 800 nm) |

| Solar Cell Efficiency | N/A | Up to 20% |

| Stability | High | Low (moisture-sensitive) |

Key Insight : CH₃NH₃PbI₃’s narrow bandgap enables broader solar absorption, but its instability necessitates encapsulation, unlike PbI₂ .

This compound vs. Formamidinium this compound (FAPbI₃)

FAPbI₃, a mixed-cation perovskite, shows enhanced performance over PbI₂-based systems:

- Bandgap : FAPbI₃ (~1.45 eV) absorbs more sunlight than PbI₂ .

- Efficiency : Defect engineering via triiodide doping boosts FAPbI₃ efficiency to 22.1% .

- Structural Flexibility : FA⁺ cations increase interlayer spacing (dcpc) in PbI₂ sheets, improving charge transport .

This compound vs. Iodoplumbates (this compound-Organic Hybrids)

Iodoplumbates (e.g., [PbI₄]²⁻ frameworks) exhibit tunable electronic properties through organic cation interactions :

- Applications: Photovoltaics, nonlinear optics, and dielectrics .

- Advantage Over PbI₂ : Organic components enable structural diversity and enhanced optoelectronic tailoring .

This compound vs. Other Lead Halides (PbCl₂, PbBr₂)

| Property | PbI₂ | PbBr₂ | PbCl₂ |

|---|---|---|---|

| Bandgap (eV) | 2.3 | 3.9 | 4.5 |

| Color | Yellow | White | White |

| Applications | Detectors, perovskites | UV detectors | Optical coatings |

Key Insight : PbI₂’s lower bandgap enables visible-light applications, unlike wider-bandgap PbCl₂/PbBr₂ .

Challenges and Innovations

- Crystal Growth : PbI₂ single crystals are difficult to grow, necessitating polycrystalline thin films for scalable applications .

- Defect Engineering : Doping PbI₂ with rare earth elements improves detector performance , while triiodide doping in perovskites minimizes deep-level defects .

- Safety: PbI₂’s toxicity requires stringent handling protocols, unlike less-toxic organic-inorganic hybrids .

Biologische Aktivität

Lead iodide (PbI₂) is an inorganic compound with notable applications in various fields, including photovoltaics and radiation detection. However, its biological activity raises significant health concerns due to the toxicity of lead and the potential effects of iodine. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

This compound is a yellow crystalline solid that exhibits a layered structure. Its empirical formula can be represented as PbI₂, indicating a 1:2 ratio of lead to iodine. The compound is known for its high solubility in organic solvents but low solubility in water, which influences its biological interactions.

Lead Toxicity

Lead is a well-known neurotoxin that can cause a variety of health issues, including:

- Neurological Damage : Lead exposure can lead to cognitive deficits, behavioral problems, and developmental delays in children.

- Renal Impairment : Chronic exposure may result in kidney damage and dysfunction.

- Hematological Effects : Lead interferes with heme synthesis, leading to anemia and other blood disorders.

- Carcinogenic Potential : Lead compounds are classified as probable human carcinogens, with associations to lung, kidney, and stomach cancers .

Iodine Effects

Iodine plays a crucial role in human health, particularly in thyroid function. However, excessive iodine exposure can lead to:

- Thyroid Dysfunction : Both hypo- and hyperthyroidism can result from abnormal iodine levels.

- Oxidative Stress : Iodine species can induce oxidative stress, affecting cellular integrity and function .

The biological activity of this compound primarily stems from the release of lead ions upon dissolution. These ions can enter cells through calcium channels and bind to calmodulin, disrupting normal cellular signaling pathways . Additionally, methylammonium this compound (MAPbI₃), a related compound used in solar cells, has demonstrated significant effects on cell morphology and function:

- Cell Proliferation : Studies indicate that MAPbI₃ reduces proliferation rates in human lung epithelial cells without inducing cell death .

- Mitochondrial Dysfunction : Exposure leads to increased mitochondrial mass and altered morphology, suggesting potential long-term impacts on cellular energy metabolism .

Human Cell Lines

Research involving human lung adenocarcinoma epithelial cells (A549) showed that exposure to MAPbI₃ resulted in:

- Increased Cell Size : Treated cells exhibited significant hypertrophy.

- Polynucleation : Cells displayed multiple nuclei without signs of apoptosis.

- Altered Mitochondrial Dynamics : Mitochondrial damage was evident through increased size and altered cristae arrangement .

Environmental Impact

The environmental implications of this compound are concerning due to its potential release during the degradation of photovoltaic materials. Studies have highlighted the risk of bioaccumulation in aquatic systems, leading to broader ecological consequences .

Table 1: Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Neurological Damage | Cognitive deficits, behavioral problems |

| Renal Impairment | Kidney damage |

| Hematological Effects | Anemia due to disrupted heme synthesis |

| Carcinogenic Potential | Links to various cancers |

Table 2: Experimental Findings on MAPbI₃ Exposure

| Concentration (μg/ml) | Cell Size Increase (%) | Polynucleation (%) | Mitochondrial Mass Increase (%) |

|---|---|---|---|

| 50 | 25 | 10 | 15 |

| 100 | 40 | 30 | 25 |

| 200 | 60 | 50 | 35 |

Q & A

Q. Basic: What experimental methods are used to synthesize lead iodide (PbI₂) and confirm its stoichiometry?

Answer:

PbI₂ is typically synthesized via a precipitation reaction between lead(II) nitrate (Pb(NO₃)₂) and potassium iodide (KI) in aqueous solutions. The reaction is:

To confirm stoichiometry, gravimetric analysis is performed by measuring the mass of precipitated PbI₂ and comparing it to theoretical yields. Limiting reactant principles are applied, with Pb(NO₃)₂ often acting as the limiting reagent. Centrifugation and repeated washing remove excess ions, followed by drying to isolate pure PbI₂ . Discrepancies in yield (e.g., 28% in some cases) may arise from incomplete precipitation or impurities, but stoichiometric ratios remain consistent when purification is rigorous .

Q. Basic: How can researchers reconcile low synthesis yields with accurate determination of PbI₂’s stoichiometry?

Answer:

Low yields (e.g., 28%) often stem from practical losses during filtration or incomplete reaction conditions. However, stoichiometric accuracy is confirmed through mole ratio calculations and analytical techniques like X-ray diffraction (XRD) to verify crystal structure. For instance, a 2:1 iodide-to-lead molar ratio in the product confirms PbI₂’s formula, even if yields are suboptimal due to procedural losses .

Q. Advanced: What role does excess this compound play in perovskite solar cell performance and stability?

Answer:

Excess PbI₂ in perovskite films (e.g., CH₃NH₃PbI₃) passivates grain boundaries, reducing charge recombination and enhancing photovoltaic efficiency. However, residual PbI₂ can act as a photocatalyst, accelerating degradation under illumination. Advanced characterization techniques, such as scanning electron microscopy (SEM) and photoluminescence spectroscopy, are used to quantify PbI₂ distribution and its impact on carrier dynamics. Optimizing PbI₂ content balances efficiency (e.g., >20% power conversion efficiency) with long-term stability .

Q. Advanced: How does doping PbI₂ with rare-earth elements improve its performance in radiation detectors?

Answer:

Doping PbI₂ with rare-earth elements (e.g., Ho, Er, Ce) at <0.05% weight enhances crystal purity and detector performance. For example, holmium (Ho) doping reduces defect density, as shown by sharp photoluminescence (PL) peaks and stable capacitance-voltage (C-V) profiles. These modifications improve charge carrier collection efficiency in nuclear radiation detectors, critical for applications requiring high sensitivity to gamma/X-rays .

Q. Advanced: How do charge carrier diffusion lengths in PbI₂-based perovskites influence solar cell design?

Answer:

Long carrier diffusion lengths (>1 µm) in mixed halide perovskites (e.g., CH₃NH₃PbI₃₋ₓClₓ) enable efficient charge extraction in planar heterojunction solar cells. Time-resolved absorption spectroscopy and photoluminescence quenching are used to measure diffusion constants. Such data inform electrode spacing and absorber thickness optimization, directly correlating with high open-circuit voltages (>1.1 V) and efficiencies (>10%) .

Q. Methodological: What analytical techniques are critical for assessing PbI₂ purity in optoelectronic applications?

Answer:

- X-ray fluorescence (XRF): Quantifies trace impurities (e.g., <10 ppm) in PbI₂ crystals.

- Capacitance-voltage (C-V) profiling: Evaluates defect density in doped PbI₂ for radiation detectors.

- XRD: Confirms crystallographic phase and absence of secondary phases (e.g., unreacted Pb or I₂).

- Energy-dispersive X-ray spectroscopy (EDS): Maps elemental distribution in perovskite films .

Q. Methodological: How should researchers address contradictions in PbI₂-based perovskite stability studies?

Answer:

Contradictions often arise from varying synthesis conditions (e.g., humidity, annealing temperature). Controlled experiments with in situ grazing-incidence XRD and environmental SEM can isolate degradation pathways. For example, excess PbI₂ may stabilize interfaces in inert atmospheres but degrade under UV exposure. Meta-analyses comparing accelerated aging tests (e.g., ISOS protocols) help standardize stability assessments .

Q. Safety: What precautions are necessary when handling PbI₂ in laboratory settings?

Answer:

- Toxicity mitigation: Use fume hoods to avoid inhalation of PbI₂ dust, which is teratogenic and bioaccumulative.

- Waste disposal: Collect lead-containing waste in sealed containers for specialized treatment.

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.

- Monitoring: Regular blood lead level testing for personnel handling PbI₂ .

Q. Data Analysis: How can researchers validate PbI₂’s optoelectronic properties across conflicting datasets?

Answer:

Cross-validate using complementary techniques:

- Transient absorption spectroscopy: Measures carrier lifetimes.

- Electrochemical impedance spectroscopy (EIS): Resolves interfacial charge transfer resistance.

- Hall effect measurements: Quantifies carrier mobility and concentration.

Statistical tools like error propagation analysis and Bayesian regression reconcile discrepancies arising from instrumental or environmental variability .

Q. Experimental Design: What factors influence PbI₂ crystal growth for high-efficiency devices?

Answer:

- Solvent choice: Dimethyl sulfoxide (DMSO) improves perovskite precursor solubility.

- Temperature gradients: Slow cooling (0.5°C/min) during crystallization reduces defect density.

- Dopant concentration: Rare-earth elements (e.g., Ho) at <0.05% enhance structural homogeneity.

- Substrate engineering: Mesoporous TiO₂ or Al₂O₃ scaffolds template oriented PbI₂ growth .

Eigenschaften

IUPAC Name |

lead(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRAHKHDFPBMC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

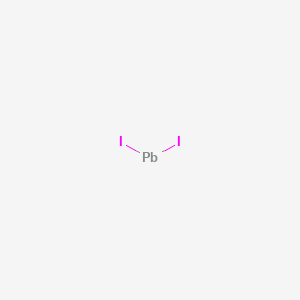

[I-].[I-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.